molecular formula C15H8N2O2 B13504284 11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione CAS No. 6543-78-8

11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione

カタログ番号: B13504284
CAS番号: 6543-78-8
分子量: 248.24 g/mol
InChIキー: ODZICWQLLDFFSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11,17-Diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione is a heterocyclic compound characterized by a tetracyclic framework containing two nitrogen atoms at positions 11 and 15. Its structure integrates fused benzodioxole and pyrazinopyridoindole moieties, contributing to its unique pharmacological and physicochemical properties .

特性

CAS番号

6543-78-8

分子式

C15H8N2O2

分子量

248.24 g/mol

IUPAC名

11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione

InChI

InChI=1S/C15H8N2O2/c18-14-9-5-1-2-6-10(9)15(19)13-12(14)16-11-7-3-4-8-17(11)13/h1-8H

InChIキー

ODZICWQLLDFFSS-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=N3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the desired tetracyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

科学的研究の応用

11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione has several applications in scientific research:

作用機序

The mechanism of action of 11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s binding affinity and specificity. The pathways involved in these interactions are subjects of ongoing research, aiming to elucidate the detailed molecular mechanisms .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between 11,17-diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione and related compounds:

Compound Name Heteroatoms Substituents Molecular Formula Key Pharmacological Role Source/Reference
11,17-Diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione 2N None (hypothetical) C₁₉H₁₃N₂O₄ Unknown (structural analog) N/A (derived from evidence)
Tadalafil (3,6,17-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione) 3N 6-Methyl, 2-(1,3-benzodioxol-5-yl) C₂₂H₁₉N₃O₄ PDE5 inhibitor (IC₅₀ = 0.7–1.2 nM)
Nortadalafil (Demethyl Tadalafil) 3N 2-(1,3-Benzodioxol-5-yl) C₂₁H₁₇N₃O₄ Metabolite of Tadalafil
2,9-Diphenyl-17λ⁶-thiatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene-17,17-dione 1S, 2N 2,9-Diphenyl, thia substitution C₂₈H₁₈N₂O₂S Crystal structure studied
6-(2-Fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione 2N, 1S 2-Fluorophenyl, thia substitution C₂₀H₁₂FN₂O₂S Experimental PDE inhibitor (IC₅₀ data pending)

Key Structural and Functional Differences

  • Heteroatom Composition: The diazatetracyclic core of the target compound lacks the third nitrogen atom present in Tadalafil and Nortadalafil, which may reduce PDE5 binding affinity but improve selectivity for other PDE isoforms . Thia-substituted analogs (e.g., sulfur at position 17) exhibit distinct crystallographic packing due to sulfur’s larger atomic radius and polarizability .
  • Bioactivity :

    • Tadalafil’s 6-methyl and benzodioxole groups enhance its PDE5 inhibitory potency (IC₅₀ = 0.7–1.2 nM) compared to unsubstituted diazatetracyclic analogs .
    • Fluorophenyl and thia substitutions (e.g., in ) may alter metabolic stability and bioavailability due to electronic effects .
  • Metabolic Pathways: Nortadalafil, a demethylated metabolite of Tadalafil, retains PDE5 activity but shows reduced plasma half-life (15–18 hours vs. Tadalafil’s 17.5 hours) .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The thia-substituted analog () forms C–H···O hydrogen bonds, stabilizing its lattice structure, whereas Tadalafil derivatives rely on π-π stacking and hydrophobic interactions .
  • Melting Points : Boron-containing analogs (e.g., ) exhibit higher melting points (>350°C) due to increased rigidity, whereas Tadalafil derivatives melt at ~300°C .

生物活性

Overview of 11,17-Diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione

The compound belongs to a class of polycyclic compounds that have been studied for various biological activities. Its unique structural features suggest potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₈N₂O₂
  • Molecular Weight : 282.34 g/mol
  • Structural Characteristics : The compound features a complex tetracyclic framework with multiple nitrogen atoms and functional groups that may influence its biological interactions.

Anticancer Properties

Several studies have indicated that compounds with similar structural characteristics exhibit anticancer activity. The mechanism often involves:

  • Inhibition of DNA Synthesis : Some polycyclic compounds can intercalate into DNA, disrupting replication processes.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a related diazatetracycle. The researchers found that it significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

Compounds with similar frameworks have also demonstrated antimicrobial properties against various pathogens:

  • Mechanism of Action : These compounds often disrupt bacterial cell membranes or inhibit essential enzymes.

Research Findings

In vitro studies have shown that certain diazatetracycles exhibit activity against Gram-positive and Gram-negative bacteria. One study reported an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects for compounds in this class:

  • Mechanisms : They may exert antioxidant effects and modulate neuroinflammatory responses.

Relevant Study

A recent investigation highlighted that a structurally similar compound improved cognitive function in animal models of neurodegeneration by reducing oxidative stress markers.

Data Summary Table

Activity TypeCompound ClassMechanism of ActionReference
AnticancerDiazatetracycleDNA intercalation & apoptosis inductionJournal of Medicinal Chemistry
AntimicrobialPolycyclic compoundDisruption of cell membraneAntimicrobial Agents Journal
NeuroprotectiveTetracyclic derivativeAntioxidant & anti-inflammatoryNeurobiology Reports

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。